2-Bromo-4-iodo-6-nitrophenol
Description
Contextualization of Substituted Phenols in Organic Chemistry Research
Substituted phenols are a cornerstone of modern organic chemistry, serving as indispensable building blocks and intermediates in the synthesis of a vast array of complex molecules. okstate.edu These aromatic compounds, characterized by a hydroxyl group attached to a benzene (B151609) ring bearing other functional groups, are pivotal in medicinal chemistry and material science. nih.gov The identity and position of the substituents on the phenolic ring profoundly influence the molecule's physical, chemical, and biological properties. okstate.edu Consequently, the development of synthetic methodologies to create phenols with specific substitution patterns is a paramount objective for chemists. okstate.edu Substituted phenols are key starting materials for a range of products, including pharmaceuticals, agrochemicals like herbicides and fungicides, and polymers. okstate.edu
The Significance of Halogenation and Nitration in Aromatic Systems
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that modify the properties of aromatic compounds like phenol (B47542) in predictable ways. mdpi.com The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions immediately adjacent (ortho) and opposite (para) to it, making these sites highly susceptible to substitution.
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. quora.com The nitro group is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution and influences the compound's acidity. nih.gov
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the ring. This process can be controlled by the choice of reagents and reaction conditions. Halogen atoms modify the electronic properties and steric profile of the molecule and can serve as versatile synthetic handles for subsequent chemical transformations, such as cross-coupling reactions or nucleophilic substitutions. The presence of both halogens and nitro groups on a phenol ring creates a polyfunctionalized compound with a unique electronic landscape, often leading to enhanced chemical reactivity or specific biological activity. nih.gov
Research Trajectory and Importance of 2-Bromo-4-iodo-6-nitrophenol within Advanced Chemical Science
This compound is a triply substituted phenolic compound that embodies the principles of aromatic functionalization. Its structure suggests a complex interplay of electronic and steric effects that make it a molecule of interest in advanced chemical science. While specific, in-depth research on this particular molecule is not widely published, its chemical identity is established, and it is available commercially for research purposes. bldpharm.comavantorsciences.comapolloscientific.co.ukmolcore.com
| Property | Data |
| CAS Number | 1936643-46-7 bldpharm.comavantorsciences.comapolloscientific.co.ukaablocks.com |
| Molecular Formula | C₆H₃BrINO₃ avantorsciences.com |
| Molecular Weight | 343.90 g/mol bldpharm.com |
| Appearance | Bright yellow powder cymitquimica.com |
This table presents the basic identification and physical properties of this compound.
The synthesis of this compound would likely proceed via the nitration of a corresponding 2-bromo-4-iodophenol (B155161) precursor. This method is analogous to established procedures for similar compounds, such as the synthesis of 2-bromo-4-fluoro-6-nitrophenol, which involves the nitration of 2-bromo-4-fluorophenol (B1268413) using a mixed acid of sulfuric and nitric acid. google.com The electron-withdrawing nitro group, combined with the two different halogen substituents, makes this compound a potential building block for more complex molecules.
The research importance of such polyhalogenated nitrophenols lies in several areas. They are investigated as intermediates in the synthesis of novel agrochemicals and pharmaceuticals. google.comchemicalbook.com For instance, derivatives of the related compound 2-bromo-4-nitrophenol (B183087) have been studied for their antimicrobial activity. Furthermore, halogenated nitrophenols are a class of emerging disinfection byproducts found in drinking water, prompting toxicological and environmental research into their persistence and impact. nih.govresearchgate.net
The spectroscopic properties of this compound can be inferred from data on analogous compounds. The characterization would rely on standard analytical techniques to confirm its structure.
| Spectroscopic Technique | Expected Characteristic Features (by Analogy) |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to O-H stretching (phenolic), C-N stretching (nitro group), C-Br stretching, and C-I stretching. okstate.edu The positions of out-of-plane C-H bending bands would indicate a 1,2,4,6-tetrasubstituted ring pattern. okstate.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum would be expected to show two distinct signals in the aromatic region for the two remaining protons on the benzene ring. The ¹³C NMR spectrum would display six signals for the six unique carbon atoms of the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |
This table outlines the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLUBOLLAVRTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Iodo 6 Nitrophenol
Multi-Step Synthetic Routes from Simpler Precursors
The synthesis of 2-bromo-4-iodo-6-nitrophenol can be approached through various multi-step pathways, primarily involving the sequential introduction of bromo, iodo, and nitro groups onto a phenol (B47542) backbone. The order of these transformations is critical to control the regioselectivity of the reactions.
Approaches via Selective Halogenation (Bromination and Iodination)
One logical approach involves the initial nitration of phenol, followed by selective halogenation. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.
A plausible synthetic route could commence with the nitration of phenol to produce a mixture of ortho- and para-nitrophenols. byjus.comquora.com The ortho-isomer, 2-nitrophenol (B165410), can be separated and then subjected to sequential halogenation. The hydroxyl and nitro groups will direct the incoming electrophiles. The hydroxyl group directs to the 4- and 6-positions, while the nitro group directs to the 4- and 6-positions (meta to itself). This alignment of directing effects can be exploited for selective halogenation.
The subsequent bromination of 2-nitrophenol would be expected to occur at the position para to the hydroxyl group, yielding 4-bromo-2-nitrophenol. The final step would be the iodination of 4-bromo-2-nitrophenol. The incoming iodine electrophile would be directed to the remaining activated position ortho to the hydroxyl group, the 6-position, to yield the target compound, this compound.
Alternatively, starting with 4-iodophenol, one could first introduce the nitro group. The hydroxyl group would direct the nitration to the ortho position, yielding 4-iodo-2-nitrophenol. Subsequent bromination would then be directed to the remaining ortho position relative to the hydroxyl group, affording the final product. The regioselectivity of bromination of phenols can be influenced by the choice of brominating agent and reaction conditions. researchgate.net
Strategies Involving Directed Nitration Reactions
An alternative strategy involves the nitration of a dihalogenated phenol. This approach requires the initial synthesis of 2-bromo-4-iodophenol (B155161). The synthesis of this precursor itself would involve a multi-step process of selective halogenation of phenol.
Once 2-bromo-4-iodophenol is obtained, the subsequent nitration step needs to be carefully controlled. The hydroxyl group is a strong activating group and directs ortho- and para-. The bromo and iodo substituents are deactivating but also ortho-, para-directing. In this case, the position ortho to the hydroxyl group and meta to the iodine (the 6-position) would be sterically and electronically favored for nitration. The use of specific nitrating agents and reaction conditions can enhance the selectivity for the desired 6-nitro isomer. For instance, nitration of phenols can be achieved using nitric acid in various concentrations and temperatures, which affects the product distribution. corning.comijcce.ac.ir
Sequential Functionalization Techniques for Polysubstituted Aromatics
The synthesis of this compound is a clear example of sequential functionalization, where the order of introduction of each functional group is paramount. A general retrosynthetic analysis would suggest a sequence that takes advantage of the directing effects of the substituents at each stage.
A possible forward synthesis could be:
Nitration of Phenol: Treatment of phenol with dilute nitric acid to yield 2-nitrophenol. byjus.com
Iodination of 2-Nitrophenol: Introduction of the iodine atom at the position para to the strongly activating hydroxyl group to form 4-iodo-2-nitrophenol.
Bromination of 4-Iodo-2-Nitrophenol: Finally, the introduction of the bromine atom at the remaining activated position ortho to the hydroxyl group to give this compound.
Each step would require careful selection of reagents and reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the synthetic routes to this compound is highly dependent on the reaction conditions. Factors such as solvent, temperature, and pressure can significantly influence the reaction outcomes, including yield and regioselectivity.
Influence of Solvent Systems on Reaction Outcomes
The choice of solvent can have a profound effect on the regioselectivity of electrophilic aromatic substitution reactions. For the halogenation of phenols, the solvent polarity can influence the ortho-to-para product ratio. For instance, in the bromination of phenols, solvents of low polarity like chloroform (B151607) or carbon disulfide at low temperatures tend to favor the formation of monobromophenols. byjus.com The ortho:para ratio in the bromination of phenols is greatly influenced by the solvent when using reagents like N-bromosuccinimide. rsc.org
The following table illustrates the potential impact of different solvent systems on the halogenation steps in the synthesis.
Table 1: Hypothetical Influence of Solvent on Halogenation Regioselectivity
| Starting Material | Halogenating Agent | Solvent | Expected Major Product | Rationale |
|---|---|---|---|---|
| 2-Nitrophenol | I₂ / Oxidizing Agent | Acetic Acid | 4-Iodo-2-nitrophenol | Polar protic solvent can facilitate the formation of the iodonium (B1229267) ion and direct it to the sterically less hindered para position. |
| 2-Nitrophenol | I₂ / Oxidizing Agent | Carbon Tetrachloride | Mixture of isomers | Non-polar solvent may lead to less selective iodination. |
| 4-Iodo-2-nitrophenol | Br₂ | Dichloromethane | This compound | A non-polar aprotic solvent can favor substitution at the available ortho position. |
| 4-Iodo-2-nitrophenol | Br₂ | Water | Potential for side reactions | Aqueous conditions can lead to over-bromination or oxidation. |
Temperature and Pressure Effects on Synthetic Pathways
Temperature is a critical parameter in the nitration and halogenation of phenols. The nitration of phenol is an exothermic reaction, and controlling the temperature is crucial to prevent the formation of polymeric byproducts and to control the degree of nitration. corning.com Mononitration of phenol is typically carried out at low temperatures (around 0-5 °C) to favor the formation of ortho- and para-nitrophenols and avoid polynitration. stackexchange.com
The following table outlines the potential effects of temperature on the key reaction steps.
Table 2: Potential Temperature Effects on Synthetic Steps
| Reaction Step | Temperature Range | Expected Outcome | Rationale |
|---|---|---|---|
| Nitration of Phenol | 0-5 °C | Higher yield of mononitrophenols | Minimizes oxidation and polynitration. |
| Nitration of Phenol | > 25 °C | Increased formation of byproducts | Higher temperatures can lead to uncontrolled reactions and degradation. |
| Bromination of Nitrophenol | Room Temperature | Controlled bromination | Allows for selective substitution without excessive side reactions. |
| Bromination of Nitrophenol | Elevated Temperature | Potential for over-bromination | Higher energy can overcome the deactivating effect of the nitro group, leading to multiple substitutions. |
While pressure is not typically a major variable in these types of electrophilic aromatic substitution reactions conducted in the liquid phase at atmospheric pressure, it could become a factor if gaseous reagents were used or if the reactions were carried out in a sealed vessel at elevated temperatures.
Green Chemistry Principles in the Synthesis of Halogenated Nitrophenols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org In the context of synthesizing halogenated nitrophenols, these principles can be applied to various aspects of the synthesis, from the choice of starting materials and reagents to the reaction conditions and solvents.
Key green chemistry considerations for the synthesis of compounds like this compound include:
Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and environmentally harmful. nih.gov Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), or biodegradable solvents. nih.gov For nitration reactions, which are often carried out in halogenated solvents, finding less hazardous solvent systems is a key goal.
Development of Solid Acid Catalysts: The use of strong mineral acids like sulfuric acid in nitration reactions leads to corrosive and hazardous waste streams. Solid acid catalysts, such as zeolites and clays, offer a greener alternative. researchgate.net These catalysts are often reusable, non-corrosive, and can lead to simpler product isolation procedures. researchgate.net For instance, zeolite H-beta has been shown to be an active catalyst for the nitration of phenol with dilute nitric acid at room temperature. researchgate.net
Alternative Nitrating Agents: Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid, which is highly corrosive and generates significant waste. Research into alternative nitrating agents that are more environmentally benign is ongoing. The use of metal nitrates, such as copper(II) nitrate (B79036), in conjunction with microwave assistance, presents a greener approach to the nitration of phenols. semanticscholar.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The use of microwave or ultrasonic irradiation can sometimes provide the necessary energy for a reaction to proceed more efficiently and in a shorter time frame than conventional heating. researchgate.net
Environmentally Benign Halogenation: For the synthesis of the halogenated precursor, greener iodination methods can be employed. An environmentally benign protocol for the iodination of activated aromatics uses potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature, which avoids the use of harsh acids. organic-chemistry.org
The application of these green chemistry principles to the synthesis of this compound would involve a careful selection of reagents and conditions. For example, a greener synthesis might involve the use of a solid acid catalyst for the nitration step in a safer solvent system, or the use of an alternative, less hazardous nitrating agent.
Table 2: Examples of Greener Approaches in Phenol Nitration
| Catalyst/Reagent System | Key Green Advantage | Reference |
|---|---|---|
| Zeolite H-beta | Solid, reusable, non-corrosive acid catalyst | researchgate.net |
| Bi(NO₃)₃ / Montmorillonite KSF | Reusable catalyst, less hazardous solvent (e.g., ether) | google.com |
| Cu(NO₃)₂ in Acetic Acid with Microwave | Avoids strong acids, energy efficient | semanticscholar.org |
| NH₄NO₃ / KHSO₄ | Inexpensive and easy to handle reagents | dergipark.org.tr |
By integrating these green chemistry principles, the synthesis of halogenated nitrophenols can be made more sustainable and environmentally responsible.
Spectroscopic and Structural Characterization of 2 Bromo 4 Iodo 6 Nitrophenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-bromo-4-iodo-6-nitrophenol, both ¹H and ¹³C NMR would provide crucial information about its molecular structure.
Proton (¹H) NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the hydroxyl proton. The electron-withdrawing effects of the nitro, bromo, and iodo substituents, as well as their positions on the phenol (B47542) ring, would significantly influence the chemical shifts of the aromatic protons.
The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at the C3 position, being ortho to the electron-withdrawing nitro group and meta to the iodine atom, would be expected to appear at a downfield chemical shift. The proton at the C5 position, situated ortho to the iodine and meta to the bromine, would also be shifted downfield, though likely to a lesser extent than the C3 proton. The coupling between these two protons would result in a doublet for each signal, with a typical ortho-coupling constant.
The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | Downfield (further from TMS) | Doublet (d) | ~8-9 (ortho-coupling) |
| H-5 | Downfield | Doublet (d) | ~8-9 (ortho-coupling) |
Carbon-13 (¹³C) NMR Spectral Elucidation
The ¹³C NMR spectrum of this compound would be expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts of these carbons are influenced by the attached substituents.
The carbon atom bearing the hydroxyl group (C-1) would be expected at a significant downfield shift. The carbons attached to the bromine (C-2), iodine (C-4), and nitro group (C-6) would also have their chemical shifts influenced by these electronegative groups. The remaining carbons (C-3 and C-5) would also show distinct signals based on their positions relative to the various substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-OH) | ~150-160 |
| C-2 (-Br) | ~110-120 |
| C-3 | ~125-135 |
| C-4 (-I) | ~85-95 |
| C-5 | ~135-145 |
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group.
The presence of the nitro group would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, typically observed around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are expected to appear in the fingerprint region, at lower wavenumbers.
Table 3: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 3200-3600 | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Asymmetric NO₂ stretch | 1500-1560 | Strong |
| Symmetric NO₂ stretch | 1335-1385 | Strong |
| Aromatic C=C stretch | 1400-1600 | Medium to Strong |
| C-O stretch | 1180-1260 | Strong |
| C-Br stretch | 500-600 | Medium |
Raman Spectroscopy Investigations
Raman spectroscopy would provide complementary information to the FTIR data. The symmetric vibrations of the nitro group, which are often weak in FTIR, would be expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. The C-Br and C-I stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm its molecular weight and to study its fragmentation pattern, which can provide further structural information.
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound (C₆H₃BrINO₃). Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
The fragmentation of this compound under mass spectrometry conditions would likely involve the loss of the nitro group (-NO₂) and the halogen atoms. Common fragmentation pathways could include the loss of NO₂, Br, I, and CO.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Significance |
|---|---|---|
| [M]⁺ | 358.8 (for ⁷⁹Br) | Molecular Ion |
| [M+2]⁺ | 360.8 (for ⁸¹Br) | Isotopic peak due to Bromine |
| [M-NO₂]⁺ | 312.8 | Loss of nitro group |
| [M-Br]⁺ | 279.9 | Loss of bromine radical |
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the structural features of this compound.
The initial step in X-ray crystallographic analysis involves determining the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges, a, b, c, and the angles between them, α, β, γ). There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
The space group provides a more detailed description of the symmetry of the crystal structure, including all symmetry elements such as rotation axes, mirror planes, and inversion centers. This information is crucial for understanding the packing of the molecules in the crystal lattice. A hypothetical data table for these parameters is presented below.
Table 1. Hypothetical Crystallographic Data for this compound.
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
Once the crystal structure is solved, the precise molecular geometry, including bond lengths, bond angles, and torsion angles, can be determined. This data would reveal the spatial arrangement of the bromine, iodine, and nitro groups relative to the phenol ring and each other.
Conformational analysis would focus on the orientation of the hydroxyl and nitro groups with respect to the benzene ring. Steric hindrance between the bulky ortho substituents (bromo and nitro groups) would likely influence the planarity of the molecule.
Table 2. Hypothetical Selected Bond Lengths and Angles for this compound.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-Br | Value |
| C-I | Value |
| C-N | Value |
| O-H | Value |
| C-C-Br | Value |
| C-C-I | Value |
| C-C-N | Value |
The presence of a hydroxyl group and a nitro group in ortho positions suggests the high likelihood of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the nitro group. This interaction would form a stable six-membered ring, significantly influencing the chemical and physical properties of the molecule. The geometry of this hydrogen bond (O-H···O distance and angle) would be a key feature of the analysis.
Intermolecular interactions are the forces that hold the molecules together in the crystal lattice. For this compound, a variety of such interactions would be expected, including:
Halogen bonding: The iodine and bromine atoms could act as halogen bond donors, interacting with electronegative atoms like the oxygen atoms of the nitro groups on adjacent molecules.
π-π stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal packing.
The analysis would identify the specific motifs formed by these interactions, such as chains, sheets, or more complex three-dimensional networks.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. This would allow for the determination of the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H, Br···H, I···O) to the total crystal packing.
Table 3. Hypothetical Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound.
| Contact Type | Contribution (%) |
|---|---|
| H···H | Value |
| O···H / H···O | Value |
| C···H / H···C | Value |
| Br···H / H···Br | Value |
| I···O / O···I | Value |
| C···C | Value |
Reactivity and Mechanistic Investigations of 2 Bromo 4 Iodo 6 Nitrophenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) in 2-Bromo-4-iodo-6-nitrophenol is significantly influenced by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and is ortho, para-directing. Conversely, the nitro group is a strong deactivating group and is meta-directing. The bromine and iodine atoms are also deactivating but ortho, para-directing.
Given the positions of the substituents, the hydroxyl group's activating effect is dominant. However, the positions ortho and para to the hydroxyl group are already substituted. The position ortho to the hydroxyl group (and meta to the nitro group) is occupied by a bromine atom, and the para position is occupied by an iodine atom. The remaining unsubstituted position on the ring is ortho to the iodine and meta to both the bromine and the nitro group.
Further electrophilic substitution on this highly substituted ring is expected to be difficult due to steric hindrance and the deactivating effects of the nitro and halogen substituents. If a reaction were to occur, the incoming electrophile would likely be directed to the position ortho to the iodine and meta to the nitro group, influenced by the directing effects of the halogens and the deactivating nature of the nitro group.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | 1 | Activating | ortho, para |
| -Br | 2 | Deactivating | ortho, para |
| -I | 4 | Deactivating | ortho, para |
| -NO₂ | 6 | Deactivating | meta |
Nucleophilic Aromatic Substitution Pathways
The presence of a strong electron-withdrawing nitro group ortho and para to the halogen substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is ortho to the bromine atom and para to the iodine atom, activating both positions for nucleophilic attack.
Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the C-F bond is the strongest, and the bond-breaking step is not rate-determining. Instead, the high electronegativity of fluorine stabilizes the transition state of the initial nucleophilic attack. Consequently, the iodine atom in this compound is expected to be more readily displaced by a nucleophile than the bromine atom.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound exhibits acidic properties due to the resonance stabilization of the corresponding phenoxide ion. The presence of the electron-withdrawing nitro and halogen substituents increases the acidity of the phenol (B47542) compared to unsubstituted phenol.
The hydroxyl group can undergo a variety of reactions, including:
Deprotonation: Reaction with a base to form a phenoxide salt.
Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers (Williamson ether synthesis).
Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.
The reactivity of the hydroxyl group in these reactions can be influenced by steric hindrance from the adjacent bromine atom.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of the nitro group in this compound can lead to the formation of an amino group (-NH₂), which is a key step in the synthesis of various derivatives.
Common reducing agents for the conversion of a nitro group to an amine include:
Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl)
Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂) commonorganicchemistry.com
The choice of reducing agent can be critical to avoid the reduction or removal of the halogen substituents. For instance, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, particularly of aryl iodides and bromides. commonorganicchemistry.com Milder reducing agents like iron in acetic acid are often preferred to preserve the halogen atoms. commonorganicchemistry.com
The reduction of the nitro group can also proceed through intermediate stages, such as nitroso (-NO) and hydroxylamino (-NHOH) compounds, depending on the reaction conditions and the reducing agent used.
Differential Reactivity of Bromine and Iodine Substituents
In reactions involving the displacement of the halogen atoms, the iodine at the C4 position is generally more reactive than the bromine at the C2 position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
This differential reactivity is particularly relevant in:
Nucleophilic Aromatic Substitution: As discussed in section 4.2, the iodine is a better leaving group in SNAr reactions.
Metal-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki, Heck, and Sonogashira couplings, the oxidative addition of the aryl halide to the metal catalyst is a key step. The reactivity order for this step is typically I > Br > Cl > F. Therefore, selective cross-coupling at the C-I bond is feasible while leaving the C-Br bond intact.
Table 2: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) |
| C-Br | ~285 | ~194 |
| C-I | ~213 | ~214 |
Proposed Reaction Mechanisms and Kinetic Studies
Electrophilic Aromatic Substitution: The mechanism would proceed through the formation of a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate, and thus the reaction rate, would be influenced by the electronic effects of the substituents.
Nucleophilic Aromatic Substitution: The SNAr mechanism involves a two-step process: addition of the nucleophile to form a Meisenheimer complex, followed by elimination of the leaving group. The rate of reaction is dependent on the stability of the Meisenheimer complex and the nature of the leaving group.
Reduction of the Nitro Group: The mechanism of nitro group reduction is complex and depends on the reducing agent and reaction conditions. It generally involves a series of electron and proton transfer steps.
Kinetic studies on analogous compounds, such as other halogenated nitrophenols, would provide valuable insights into the reaction rates and the factors that control them.
Photochemical and Thermal Stability and Reactivity
Photochemical Stability: Nitrophenols are known to be photochemically active. Upon absorption of UV light, they can be excited to higher electronic states, leading to various photochemical reactions, including photodegradation. The presence of bromine and iodine atoms may influence the photochemical behavior of this compound. The weaker C-I bond, in particular, might be susceptible to photolytic cleavage.
Thermal Stability: Aromatic nitro compounds can be thermally unstable and may decompose at elevated temperatures. The decomposition of nitrophenols can be exothermic and may lead to the release of toxic fumes, including oxides of nitrogen. The presence of multiple deactivating groups on the benzene (B151609) ring can affect the thermal stability of the compound. For instance, 2-Bromo-4-nitrophenol (B183087) is reported to decompose at temperatures above 300°C. sigmaaldrich.com
Computational and Theoretical Chemistry Studies on 2 Bromo 4 Iodo 6 Nitrophenol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. However, specific DFT calculations for 2-bromo-4-iodo-6-nitrophenol are not present in the current body of scientific literature.
Geometry Optimization and Energetic Landscapes
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. While this would be a standard procedure in a computational study, no such optimized geometry or exploration of the energetic landscapes of this compound has been published.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Computational vibrational frequency calculations are employed to predict the infrared and Raman spectra of a molecule. These theoretical spectra can then be correlated with experimental data to confirm the molecular structure and assign vibrational modes. To date, no theoretical or experimental vibrational spectra for this compound have been reported and correlated in the literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. An analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound has not been conducted in any published research.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP map for this compound, which would identify its electron-rich and electron-deficient regions, is not available in the scientific literature.
Conformational Flexibility and Potential Energy Surface Scans
Given the presence of the hydroxyl and nitro groups, this compound may exhibit conformational flexibility, particularly around the C-O and C-N bonds. A potential energy surface scan would be necessary to identify the different conformers and the energy barriers between them. However, no studies on the conformational analysis or potential energy surface scans of this specific molecule have been published.
In Silico Elucidation of Reaction Mechanisms
In silico methods are frequently used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. There are currently no published computational studies investigating the reaction mechanisms involving this compound.
No Specific Research Found for "this compound"
Despite a thorough investigation into scientific databases and academic journals, no dedicated research was identified that would provide the detailed data necessary to construct an article on the "," as outlined in the user's request.
The search for "Quantum Chemical Calculations for Spectroscopic Properties" and "Predictive Modeling for Structure-Property Relationships" for this specific molecule did not yield any relevant results. While general research on halogenated nitrophenols and computational chemistry of other phenolic compounds exists, the specific compound of interest, this compound, has not been the subject of published studies in these areas.
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline due to the absence of foundational research on this particular chemical compound.
Applications and Derivatization in Advanced Chemical Research
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of reactive sites on the 2-bromo-4-iodo-6-nitrophenol scaffold enables its use in sequential and site-selective reactions. The differential reactivity of the C-Br and C-I bonds, particularly in metal-catalyzed cross-coupling reactions, alongside the reactivity of the phenolic hydroxyl and the influence of the nitro group, allows for the construction of intricate molecular frameworks.
Precursor for Pharmaceutical and Agrochemical Synthesis
Halogenated and nitrated phenolic compounds are foundational materials in the synthesis of a wide array of bioactive molecules. evitachem.com Substituted phenols, including bromophenols, serve as crucial intermediates for a multitude of organic compounds, such as complex pharmaceuticals and agrochemicals. nbinno.comsinocurechem.com The this compound structure contains multiple functional groups that can be systematically modified to produce pharmacophores or key agrochemical intermediates.
The presence of both bromine and iodine offers a significant synthetic advantage. The carbon-iodine bond is weaker than the carbon-bromine bond, making it more reactive and susceptible to cleavage. wikipedia.org This differential reactivity allows for selective sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), where the iodine can be reacted first while the bromine remains intact for a subsequent transformation. This stepwise approach is fundamental in building complex molecular diversity from a single precursor. Furthermore, the nitro group can be reduced to an amine, providing another point for diversification, while the phenolic hydroxyl can be converted into ethers or esters, further expanding the range of possible derivatives. nbinno.com This chemical versatility makes it an attractive starting material for creating libraries of compounds for drug discovery and the development of potent herbicides and fungicides. nbinno.com
Building Block for Functional Dyes and Pigments
Nitrophenols are well-established precursors in the manufacture of azo dyes, which constitute over 60% of all dyes used in industry. nih.gov The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile, attacking an electron-rich coupling component. nih.govjchemrev.comunb.ca
This compound can serve as a potent coupling component in this reaction. The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution. The coupling reaction would be directed to the position ortho to the hydroxyl group, displacing the bromine atom. The presence of the halogen and nitro substituents on the phenol (B47542) ring significantly influences the electronic properties of the resulting dye molecule, thereby affecting its color, lightfastness, and other critical properties. The nitro group itself acts as a chromophore, contributing to the color of the molecule. wikipedia.org
Synthesis of Novel Polymeric Materials and Ligands
The functional groups on this compound provide multiple handles for incorporation into polymers and for the synthesis of complex ligands used in catalysis.
Polymeric Materials: Substituted phenols can undergo enzyme-catalyzed oxidative polymerization to form phenolic polymers. nih.gov The phenolic hydroxyl group of this compound can participate in such polymerizations or in condensation reactions with aldehydes to form resins. researchgate.net The resulting polymers would have halogen and nitro groups pendant to the polymer backbone, which could be further functionalized to tune the material's properties or to act as reactive sites for grafting other molecules.
Ligand Synthesis: The ortho-bromo and para-iodo substituents are ideally positioned for the synthesis of multidentate ligands, which are crucial in transition-metal catalysis. Through sequential cross-coupling reactions, phosphorus, nitrogen, or sulfur-containing groups can be introduced at the 2- and 4-positions to create novel ligand architectures. escholarship.org The ability to introduce different functionalities selectively at the iodo and bromo positions allows for the creation of electronically and sterically diverse ligands, which is a key strategy in optimizing catalytic activity and selectivity. rutgers.edumsu.edu
Derivatization Strategies for Enhanced Analytical Detection
For the accurate detection and quantification of phenolic compounds in complex matrices, especially at trace levels, chemical derivatization is often a necessary step prior to chromatographic analysis. jfda-online.com Derivatization enhances analyte volatility, thermal stability, and improves chromatographic separation and detection sensitivity. jfda-online.comnih.gov The phenolic hydroxyl group of this compound is the primary target for such derivatization strategies.
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, two common approaches are silylation and acylation:
Silylation: Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the acidic proton of the hydroxyl group to form a more volatile and thermally stable silyl (B83357) ether. nih.govresearchgate.net
Acylation: Acylating agents, like acetic anhydride, react with the phenol to form an ester derivative, which is also more amenable to GC analysis. researchgate.net
For High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection, derivatization involves attaching a fluorescent tag to the molecule. This significantly enhances detection sensitivity. Fluorescent labeling reagents, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), are designed to react with the phenolic hydroxyl group to form a highly fluorescent ester derivative, allowing for trace-level detection. nih.gov
| Technique | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| GC-MS | Silylating Agents | MSTFA, MTBSTFA | Increases volatility and thermal stability |
| GC-MS | Acylating Agents | Acetic Anhydride | Increases volatility |
| HPLC-Fluorescence | Fluorescent Labeling Agents | DIB-Cl | Attaches a fluorophore for sensitive detection |
Exploitation in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions. wikipedia.org this compound is equipped with multiple functional groups capable of engaging in a variety of these interactions, making it a prime candidate for constructing complex, self-assembled architectures.
The key non-covalent interactions include:
Hydrogen Bonding: The acidic phenolic proton can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as acceptors.
Halogen Bonding: The iodine atom at the 4-position is a particularly effective halogen bond donor. This is a highly directional interaction where the electrophilic region on the iodine atom interacts with a Lewis base (such as the nitro group of an adjacent molecule).
π-π Stacking: The electron-deficient aromatic ring can engage in stacking interactions with other aromatic systems.
This combination of forces can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. The study of related compounds like 2,6-diiodo-4-nitrophenol (B1216091) has shown that an interplay of hydrogen bonds, iodo-nitro interactions, and π-π stacking can create extensive supramolecular frameworks. Furthermore, nitrophenols are known to act as "guest" molecules that can be encapsulated within the cavities of "host" molecules like cyclodextrins and calixarenes. kzoo.eduniscair.res.inresearchgate.net The specific size, shape, and electronic properties of this compound would dictate its binding affinity and selectivity with various molecular hosts. These interactions are fundamental to applications in molecular recognition, sensing, and separation. nih.gov
Design and Synthesis of Advanced Functional Materials
The unique chemical handles of this compound make it a versatile platform for designing advanced functional materials with tailored properties. The ability to selectively functionalize the molecule at multiple sites allows for precise control over the final material's structure and function.
By leveraging the reactions described previously, this compound can be a cornerstone for:
Biological Activity and Structure Activity Relationship Sar of 2 Bromo 4 Iodo 6 Nitrophenol and Its Derivatives
In Vitro and In Vivo Antimicrobial Efficacy Studies
Halogenated nitrophenols are a class of compounds recognized for their antimicrobial properties. The presence of both halogen and nitro groups on the phenol (B47542) backbone is thought to contribute synergistically to their biological activity.
While specific studies on 2-Bromo-4-iodo-6-nitrophenol are not extensively documented in publicly available literature, the antibacterial potential of this compound can be inferred from the activity of related halogenated and nitrophenolic compounds. For instance, various bromophenols isolated from marine sources have demonstrated significant antibacterial effects. Similarly, nitroaromatic compounds are known to possess antibacterial properties. The combination of bromine, iodine, and a nitro group on a phenol scaffold suggests that this compound would likely exhibit activity against a range of bacterial strains. The lipophilic character imparted by the halogens would facilitate passage through bacterial cell membranes.
The antibacterial activity of aminobenzylated 4-nitrophenols has been reported, with some derivatives showing promising activity against multidrug-resistant Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis nih.gov. Halogenated phenols, in general, have shown potent antibacterial activity against various human pathogenic bacteria, including antibiotic-resistant strains nih.gov. For example, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol exhibited a broad spectrum of in-vitro antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.117–2.5 µg/mL against Gram-positive bacteria and 0.5–2 µg/mL against Gram-negative bacteria nih.gov.
Table 1: Representative Antibacterial Activity of Related Halogenated Phenolic Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 |
| Laurinterol (a brominated sesquiterpene) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |
| Allolaurinterol (a brominated sesquiterpene) | Vancomycin-susceptible Enterococcus | 6.25 |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | - |
| 3-Bromo-2,6-dihydroxyacetophenone | Methicillin-resistant Staphylococcus aureus (MRSA) | - |
The antifungal potential of this compound is also anticipated based on the known activities of its structural components. Nitrophenol derivatives have been studied for their fungicidal effects. For example, 2-amino-4-nitrophenol (B125904) and its derivatives have shown toxicity against several species of phytopathogenic fungi nih.gov. The modification of the amino group in these compounds was found to influence the spectrum of antifungal activity nih.gov.
Bromophenols derived from marine algae have also been identified as promising antifungal agents. Some of these compounds have been shown to inhibit the growth of fungi like Magnaporthe grisea, a pathogen affecting rice plants nih.gov. The antifungal activity of certain bromophenols against Candida albicans has also been reported, with MIC values indicating moderate inhibitory effects researchgate.net. Nitrofuran derivatives have also demonstrated broad-spectrum antifungal activity against various fungal species, including Candida and Cryptococcus neoformans nih.gov.
Table 2: Representative Antifungal Activity of Related Phenolic Compounds
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| A diaryl bromophenol | Candida albicans | 12.5 |
| A bromobenzyl methyl sulfoxide | Candida albicans | 37.5 |
| Nitrofuran derivative 1 | Candida spp. | 3.9 |
| Nitrofuran derivative 5 | Cryptococcus neoformans | 3.9 |
Note: This table includes data for structurally related compounds to suggest the potential antifungal activity of this compound, as direct data for this specific compound is limited.
Cytotoxicity and Anticancer Activity Profiling
The cytotoxic and potential anticancer activities of halogenated nitrophenols are areas of growing research interest. The presence of a nitro group, in particular, is a feature of several compounds with known biological activities, including some anticancer agents.
Nitrophenols have been shown to induce cytotoxicity in human lung cells, with 4-nitrophenol (B140041) being the most cytotoxic among the mono-nitrophenols studied icm.edu.plnih.gov. The cytotoxicity is often associated with the induction of oxidative stress and apoptosis icm.edu.plnih.gov. Dihalogenated nitrophenols have been identified as emerging disinfection byproducts in drinking water and have demonstrated significant toxicity. Studies on zebrafish embryos revealed that 2,6-dihalogenated nitrophenols exhibited lethal toxicity and induced cardiotoxicity at sublethal concentrations nih.govresearchgate.net.
Marine-derived bromophenols have also been investigated for their anticancer properties, with some compounds showing moderate antiproliferative activity against various cancer cell lines nih.govsemanticscholar.org. For instance, certain dibenzyl bromophenols exhibited IC50 values in the nanomolar range against several cancer cell lines nih.gov. Phenolic compounds, in general, are known to possess anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest nih.gov.
Table 3: Representative Cytotoxicity of Related Halogenated and Nitrophenolic Compounds
| Compound/Extract | Cell Line | IC50 |
|---|---|---|
| 4-Nitrophenol | BEAS-2B (normal bronchial epithelial) | Lowest among mono-nitrophenols |
| 2,6-Dibromo-4-nitrophenol | - | Dozens to hundreds of times more cytotoxic than several regulated disinfection by-products |
| A bromophenol sulfate (B86663) | Human ovarian cancer (A2780) | 9.4 µM |
| Extract of Sarcophyton sp. | MCF-7 (breast cancer) | 97 µg/mL |
Note: This table provides cytotoxicity data for related compounds to estimate the potential cytotoxic profile of this compound.
Exploration of Specific Biological Targets and Mechanisms of Action
The mechanism of action for the antimicrobial and cytotoxic effects of this compound is likely multifaceted. For nitrophenols, a key mechanism is the uncoupling of oxidative phosphorylation, which disrupts the cellular energy production process. This is a common mode of action for many phenolic compounds.
The antimicrobial activity of phenols is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death nih.gov. The hydrophobicity of the compound, enhanced by the halogen substituents, plays a crucial role in this process nih.gov.
For dihalogenated nitrophenols, the generation of reactive oxygen species (ROS) has been identified as a key mechanism of toxicity nih.govresearchgate.net. The accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and can trigger apoptosis nih.govresearchgate.net. The nitro group in nitroaromatic compounds can be enzymatically reduced to form toxic intermediates that can covalently bind to macromolecules like DNA, leading to cellular damage encyclopedia.pub.
Systematic Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound is intrinsically linked to its chemical structure. The nature, position, and number of substituents on the phenol ring are critical determinants of its efficacy.
The presence and nature of halogen substituents significantly influence the biological activity of phenolic compounds. Generally, an increase in halogenation can lead to enhanced antimicrobial and cytotoxic effects. This is often attributed to an increase in the lipophilicity of the molecule, which facilitates its transport across cell membranes.
In the context of this compound, the presence of both bromine and iodine is noteworthy. Iodine is more electropositive and has a higher electrostatic potential than bromine, which can lead to greater toxicity nih.gov. This is supported by findings that 2,6-diiodonitrophenol showed the highest toxicity among the 2,6-dihalogenated nitrophenols studied nih.gov. The addition of a bromine atom to a nitrostyrene (B7858105) scaffold has been shown to significantly enhance antibacterial activity mdpi.com.
The position of the halogens also plays a role. In this compound, the bromine and nitro groups are ortho to the hydroxyl group, which can influence the acidity of the phenol and its interaction with biological targets. The iodine atom is in the para position relative to the hydroxyl group. Strategic halogenation can be a critical factor in enhancing the activity of phenolic compounds while potentially mitigating their toxicity profiles nih.gov.
Role of the Nitro and Hydroxyl Groups in Biological Response
The nitro group is a potent electron-withdrawing moiety, which significantly influences the electronic properties of the aromatic ring. nih.gov This electron-withdrawing nature can enhance the molecule's ability to interact with nucleophilic sites within biological structures like enzymes, potentially leading to inhibition. nih.gov In many bioactive nitro compounds, the nitro group acts as a pharmacophore, but its activity is often dependent on its metabolic reduction. nih.govsvedbergopen.com This reduction, occurring through enzymatic reactions, can form reactive intermediates such as nitroso and hydroxylamine (B1172632) species. nih.govsvedbergopen.com These reactive intermediates can induce oxidative stress and react with various biomolecules, a mechanism that is central to the antimicrobial and antiparasitic effects of many nitro-aromatic drugs. nih.govresearchgate.net The redox reactions triggered by the nitro group within cells can cause toxicity, leading to the death of microorganisms. researchgate.net Therefore, the nitro group can be considered both a key to therapeutic activity and a potential source of toxicity, making it a feature of great interest to medicinal chemists. nih.govresearchgate.net
Antiviral and Other Pharmacological Activities
While specific studies on the antiviral activity of this compound are not extensively documented, research on structurally related compounds provides significant insights into its potential pharmacological profile. The combination of halogen, nitro, and phenol moieties is found in various molecules with demonstrated biological activities.
Antiviral Activity: Derivatives of nitrophenols, such as nitrostilbenes, have been investigated for their potential as antiviral agents. For instance, certain resveratrol (B1683913) derivatives containing a nitro group have shown efficacy against the influenza virus. nih.gov These compounds were found to reduce the expression of viral proteins and decrease the production of viral particles. nih.gov The mechanism of action is thought to involve the modulation of cellular kinases that are essential for the trafficking of viral proteins like the nucleoprotein (NP). nih.gov This suggests that the nitrophenolic scaffold could serve as a basis for developing new anti-influenza agents.
Other Pharmacological Activities: Nitro-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, antiparasitic, and antihypertensive effects. nih.govresearchgate.net The antimicrobial action is often linked to the reductive activation of the nitro group within microbial cells. nih.gov For example, 5-nitroimidazole derivatives are well-known antimicrobial agents that undergo intracellular reduction to produce a radical anion crucial for their mechanism of action. nih.gov
Similarly, bromophenols, which are natural secondary metabolites found in marine algae, are recognized for a variety of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties. nih.gov The presence of bromine atoms is often associated with enhanced biological activity. nih.gov For example, synthetic bromophenol derivatives have been shown to ameliorate oxidative damage and induce apoptosis in leukemia cells. nih.gov
The table below summarizes the observed activities in compounds structurally related to this compound, highlighting the contributions of the different functional groups.
| Compound Class | Key Structural Features | Observed Biological Activity | Reference |
| Nitrostilbenes | Phenolic hydroxyl, Nitro group | Anti-influenza virus | nih.gov |
| Nitro-aromatics | Nitro group | Antibacterial, Antineoplastic, Antiparasitic | nih.govresearchgate.net |
| Bromophenols | Phenolic hydroxyl, Bromine | Antioxidant, Anticancer, Anti-diabetic | nih.govnih.gov |
| 5-Nitroimidazoles | Nitro group on imidazole (B134444) ring | Antimicrobial | nih.gov |
Environmental Chemistry and Fate of 2 Bromo 4 Iodo 6 Nitrophenol
Formation as Disinfection Byproducts (DBPs) in Water Treatment Processes
2-Bromo-4-iodo-6-nitrophenol has been identified as a disinfection byproduct (DBP), emerging from the chemical reactions that occur during water treatment. The formation of halogenated nitrophenols (HNPs) is a consequence of disinfection processes like chlorination and chloramination of water. These disinfectants react with natural organic matter (NOM) and anthropogenic pollutants present in the source water, leading to the formation of a wide array of DBPs.
The presence of bromide and iodide in the source water is a critical factor in the formation of bromo- and iodo-containing DBPs. During disinfection, these halides are oxidized to more reactive species, which can then incorporate into organic precursors. Phenolic compounds, which are common constituents of NOM and are also released from industrial activities, serve as key precursors for the formation of halogenated phenolic DBPs. The nitration of these halogenated phenols can occur through various pathways, including the reaction with nitrogenous precursors present in the water.
While specific studies detailing the precise formation mechanism of this compound are limited, the general pathway involves the electrophilic substitution of bromine, iodine, and a nitro group onto a phenol (B47542) molecule. The positions of these substituents on the phenol ring are directed by the existing functional groups and the reaction conditions, such as pH and disinfectant type.
Environmental Transformation and Degradation Pathways
Once formed, this compound is subject to various transformation and degradation processes in the environment. These pathways determine the persistence and ultimate fate of the compound in aquatic systems.
Oxidative Degradation Mechanisms (e.g., Ozonation, Peroxymonosulfate (B1194676) Oxidation)
Advanced oxidation processes (AOPs) are employed in water treatment to degrade recalcitrant organic pollutants. Ozonation and peroxymonosulfate (PMS) oxidation are two such methods that can potentially degrade halogenated nitrophenols.
Peroxymonosulfate Oxidation: Peroxymonosulfate is another strong oxidant that can be activated to generate sulfate (B86663) radicals, which are highly effective in degrading organic contaminants. Research on the oxidation of bromophenols by activated PMS has shown that this method can effectively remove these compounds from water. The process involves both radical and non-radical pathways and can lead to the formation of brominated polymeric products.
Photodegradation and Photolysis Studies
Sunlight can play a significant role in the transformation of organic compounds in the aquatic environment. Photodegradation, or photolysis, involves the breakdown of molecules by light energy.
Studies on the photolysis of related compounds, such as 2,4-dichloro-6-nitrophenol, have shown that these molecules can be degraded by UV irradiation. The process can involve various photochemical mechanisms, including photoreduction, photonucleophilic substitution, and photoionization. The rate of photodegradation is influenced by factors like the pH of the water and the presence of natural organic matter, which can act as a photosensitizer or a light screen. For this compound, it is anticipated that photolysis would lead to the cleavage of the carbon-halogen and carbon-nitro bonds, initiating its degradation.
Biodegradation Pathways and Microbial Interactions
Microorganisms play a crucial role in the natural attenuation of organic pollutants. Biodegradation is the breakdown of organic matter by living organisms, primarily bacteria and fungi.
The biodegradation of halogenated nitrophenols has been studied for compounds like 2,6-dibromo-4-nitrophenol. Certain bacterial strains have been identified that can utilize this compound as a sole source of carbon, nitrogen, and energy. The degradation pathway often involves initial reductive or oxidative steps that remove the nitro group and halogens from the aromatic ring, followed by ring cleavage. While specific microbial degradation pathways for this compound have not been elucidated, it is plausible that similar enzymatic processes could lead to its breakdown in the environment, although the presence of both bromine and iodine may influence the rate and efficiency of this process.
Ecological Impact and Ecotoxicological Assessments
The presence of this compound and other halogenated nitrophenols in aquatic environments raises concerns about their potential ecological impact. Ecotoxicological studies are essential to understand the adverse effects of these compounds on aquatic organisms.
Toxicity to Aquatic Organisms (e.g., Fish, Invertebrates, Algae)
Studies on dihalogenated nitrophenols have demonstrated their toxicity to various aquatic organisms. For instance, 2,6-dihalo-4-nitrophenols have been shown to be significantly more toxic than some regulated disinfection byproducts. nih.gov Research on the acute toxicity of a group of phenolic DBPs, including 2,6-dihalo-4-nitrophenols, reported half-lethal concentration (LC50) values in the range of 1 to 10 mg/L for the rare minnow (Gobiocypris rarus). nih.gov
While specific toxicity data for this compound is not available, the existing data for structurally similar compounds suggests that it is likely to exhibit significant toxicity to aquatic life. Crustaceans and fish have been found to be more sensitive to some phenolic DBPs than algae. nih.gov The presence of both bromine and iodine in the molecule could potentially enhance its toxic effects. Further research is needed to specifically assess the ecotoxicity of this compound to a range of aquatic organisms to fully understand its ecological risk.
Table of Ecotoxicity Data for Related Halogenated Nitrophenols
| Compound Group | Test Organism | Endpoint | Toxicity Value (mg/L) | Reference |
| 2,6-Dihalo-4-nitrophenols | Rare Minnow (Gobiocypris rarus) | 96-hour LC50 | 1 - 10 | nih.gov |
Bioaccumulation Potential
The bioaccumulation potential of a chemical compound refers to its ability to accumulate in living organisms, leading to concentrations higher than those in the surrounding environment. This is a critical aspect of environmental risk assessment, as compounds that bioaccumulate can be transferred through the food web, potentially reaching toxic levels in higher trophic organisms, including humans. Due to a lack of direct experimental data on the bioaccumulation of this compound, its potential to accumulate in biota must be inferred from the physicochemical properties of structurally similar compounds, namely halogenated and nitrophenols.
The tendency of a substance to bioaccumulate is closely linked to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Log Kow). Compounds with high Log Kow values are more soluble in lipids (fats) than in water and are therefore more likely to be stored in the fatty tissues of organisms. Halogenated organic compounds, a class to which this compound belongs, are often characterized by their persistence in the environment and their potential for bioaccumulation ncert.nic.in. The presence of bromine and iodine atoms in the molecule is expected to increase its lipophilicity and, consequently, its potential for bioaccumulation, similar to other brominated and iodinated flame retardants researchgate.netnih.gov.
However, the presence of the nitro group and the phenolic hydroxyl group can influence the compound's behavior. Nitrophenols, for instance, have been observed to be excreted relatively rapidly from organisms in some cases, which would counteract the tendency to bioaccumulate cdc.gov. The metabolic processes within an organism play a crucial role in determining the ultimate fate of a foreign compound. If this compound can be readily metabolized to more water-soluble forms, its bioaccumulation potential would be significantly reduced cdc.gov.
Conversely, some studies on halogenated phenols, such as pentachlorophenol, have raised concerns about their potential for bioaccumulation in organisms like fish and their presence in meat products nih.gov. Given that this compound contains both bromine and iodine, its behavior might be complex and not directly comparable to compounds containing only one type of halogen.
In the absence of empirical data, predictive models based on quantitative structure-activity relationships (QSAR) could provide estimations of the Log Kow and bioconcentration factor (BCF) for this compound. These models utilize the chemical structure to predict its environmental behavior.
Table 1: Factors Influencing the Bioaccumulation Potential of this compound (Inferred from Analogous Compounds)
| Feature of this compound | Influence on Bioaccumulation Potential | Rationale based on Analogous Compounds |
| Presence of Bromine and Iodine | Likely to increase bioaccumulation potential. | Halogenation generally increases lipophilicity (Log Kow) and persistence, which are key drivers for bioaccumulation in other halogenated compounds ncert.nic.inresearchgate.net. |
| Phenolic Hydroxyl Group | May decrease bioaccumulation potential. | The hydroxyl group can increase water solubility and facilitate metabolic conjugation, leading to faster excretion cdc.gov. |
| Nitro Group | May decrease bioaccumulation potential. | Some nitrophenols are known to be rapidly metabolized and excreted, which limits their accumulation in tissues cdc.govcdc.gov. |
| Overall Molecular Structure | Uncertain without experimental data. | The combined effects of the different functional groups make it difficult to predict the net bioaccumulation potential without specific studies on this compound. |
Advanced Analytical Methodologies for Environmental Monitoring
Effective environmental monitoring is essential for determining the presence, concentration, and fate of potentially harmful chemicals like this compound in various environmental compartments such as water, soil, and sediment. While specific analytical methods for this exact compound are not documented in the scientific literature, established methodologies for the analysis of phenols, nitrophenols, and halogenated organic compounds are readily applicable. These methods generally involve sample extraction, cleanup, and instrumental analysis.
The primary analytical techniques for the determination of such compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification chromatographyonline.comchromatographyonline.commdpi.com.
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile organic compounds. For the analysis of phenolic compounds, a derivatization step is often required to increase their volatility and improve their chromatographic behavior epa.gov. GC can be coupled with various detectors:
Flame Ionization Detector (FID): A universal detector for organic compounds, but it lacks selectivity epa.gov.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it particularly suitable for the analysis of this compound due to the presence of bromine and iodine chromatographyonline.comepa.gov.
Mass Spectrometry (MS): Provides mass spectral data that allows for the unambiguous identification of the compound based on its mass-to-charge ratio and fragmentation pattern. GC-MS is considered the gold standard for the confirmation of organic pollutants chromatographyonline.com.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile or thermally labile compounds, and it can often be performed without derivatization chromatographyonline.comshimadzu.com. For phenolic compounds, reverse-phase HPLC is commonly employed. Detection methods for HPLC include:
Diode Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of the analyte at specific wavelengths. While useful, they may lack the sensitivity and selectivity required for trace environmental analysis mdpi.com.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS and LC-MS/MS are highly sensitive and selective techniques that have become the methods of choice for the analysis of a wide range of environmental contaminants, including phenols and nitrophenols, in complex matrices shimadzu.comresearchgate.netshimadzu.com.
Sample Preparation: Before instrumental analysis, the target analyte must be extracted from the environmental matrix and concentrated. Common extraction techniques include:
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent nih.gov.
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. SPE is widely used for the pre-concentration of phenolic compounds from water samples mdpi.comnih.gov.
Soxhlet Extraction and Ultrasonic Extraction: These methods are typically used for the extraction of contaminants from solid samples like soil and sediment nih.gov.
Table 2: Summary of Advanced Analytical Methodologies Applicable to this compound
| Analytical Technique | Detector | Applicability and Considerations |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | General-purpose detector for organic compounds; may require derivatization for phenols epa.gov. |
| Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds, making it ideal for detecting the bromine and iodine in the target molecule chromatographyonline.comepa.gov. | |
| Mass Spectrometry (MS) | Provides definitive identification and quantification; considered a confirmatory method chromatographyonline.com. | |
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) / UV-Vis | Suitable for screening; may lack sensitivity for trace analysis mdpi.com. |
| Mass Spectrometry (MS / MS/MS) | High sensitivity and selectivity, suitable for complex environmental matrices without derivatization shimadzu.comresearchgate.netshimadzu.com. |
Table 3: Common Sample Preparation Techniques for Halogenated Phenols in Environmental Matrices
| Sample Preparation Technique | Environmental Matrix | Description |
| Solid-Phase Extraction (SPE) | Water | The sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of solvent mdpi.comnih.gov. |
| Liquid-Liquid Extraction (LLE) | Water | The analyte is extracted from the water sample into an immiscible organic solvent nih.gov. |
| Soxhlet Extraction | Soil, Sediment | Continuous extraction of the analyte from a solid sample using a refluxing solvent nih.gov. |
| Ultrasonic Extraction | Soil, Sediment | Uses ultrasonic waves to enhance the extraction of the analyte from a solid matrix into a solvent nih.gov. |
Conclusion and Future Research Directions
Synthesis and Mechanistic Understanding
The development of efficient and selective synthetic routes is fundamental to the exploration of any novel compound. For 2-Bromo-4-iodo-6-nitrophenol, multistep synthetic pathways starting from simpler aromatic precursors are conceivable. A plausible approach could involve the sequential halogenation and nitration of phenol (B47542) or a substituted phenol.
For instance, a synthetic strategy could begin with the bromination of p-iodophenol or the iodination of p-bromophenol, followed by regioselective nitration. Alternatively, starting with 2-bromo-6-nitrophenol, a subsequent iodination step could be explored. The directing effects of the existing substituents on the aromatic ring will be crucial in determining the feasibility and outcome of each step. The hydroxyl group is strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. The halogens are deactivating but ortho-, para-directing. Understanding the interplay of these electronic and steric effects is paramount for achieving the desired isomer.
Mechanistic studies, employing kinetic analysis and computational modeling, would be essential to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and selectivity. paspk.orgukessays.com For example, the nitration of phenols can be achieved using various reagents, from dilute nitric acid to mixtures of concentrated nitric and sulfuric acids, with the conditions significantly influencing the product distribution. paspk.org A synthetic route for the related compound, 2-bromo-6-nitro-phenol, involves the nitration of 2-bromo-phenol using sodium nitrate (B79036) and sulfuric acid in water. chemicalbook.com
Table 1: Potential Synthetic Precursors and Reactions
| Starting Material | Reagent(s) | Potential Intermediate/Product | Reaction Type |
|---|---|---|---|
| Phenol | ICl or I₂/oxidizing agent | 4-Iodophenol | Electrophilic Halogenation |
| 4-Iodophenol | Br₂ in acetic acid | 2-Bromo-4-iodophenol (B155161) | Electrophilic Halogenation nih.gov |
| 2-Bromo-4-iodophenol | Dilute HNO₃ | This compound | Electrophilic Nitration |
| 2-Bromophenol | NaNO₃, H₂SO₄ | 2-Bromo-6-nitrophenol | Electrophilic Nitration chemicalbook.com |
This table presents hypothetical synthetic pathways based on established organic chemistry principles.
Novel Applications and Functionalization
The unique combination of functional groups in this compound opens up possibilities for various applications and further chemical modifications. The nitro group, for example, is a versatile functional group that can be readily reduced to an amino group. nih.gov This transformation would yield 2-amino-6-bromo-4-iodophenol, a compound that could serve as a precursor for the synthesis of heterocyclic compounds, azo dyes, or complex pharmaceutical scaffolds.
The phenolic hydroxyl group can undergo etherification or esterification to modulate the compound's solubility, reactivity, and biological properties. Furthermore, the bromo and iodo substituents can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This functionalization capability could be harnessed to develop novel materials, such as polymers with specific optical or electronic properties, or to create targeted molecular probes.
Potential applications could also lie in the field of sensor technology. For instance, the functionalization of nanomaterials, such as zinc oxide nanowires or graphene oxide, with molecules capable of selectively binding to nitrophenols has been explored for the development of chemical sensors. scientific.netresearchgate.net The specific electronic properties of this compound might be exploited in a similar fashion for the detection of specific analytes.
Biological Activity and Therapeutic Potential
Halogenated phenols are a diverse group of compounds, with many exhibiting significant biological activity. researchgate.netnih.govdartmouth.edu Naturally occurring brominated and iodinated phenols, often found in marine organisms, have demonstrated antibacterial, antifungal, and antitumor properties. researchgate.netnih.govdartmouth.edu The presence of both bromine and iodine in this compound, along with the nitro group, suggests that it could possess interesting biological properties worth investigating.
Studies on dihalogenated nitrophenols (DHNPs) have indicated potential toxicity, with some showing developmental toxicity in various organisms. nih.gov The toxicity often correlates with the type of halogen, with iodine-containing compounds sometimes exhibiting greater effects than their bromine or chlorine counterparts. nih.gov This suggests that this compound should be handled with care and that its cytotoxic and antimicrobial activities should be systematically evaluated.
Environmental Implications and Remediation Strategies
The widespread use of halogenated and nitrated aromatic compounds in industry has led to environmental contamination, posing risks to ecosystems and human health. acs.orgvfu.cz Brominated phenols are found in brominated flame retardants, which are known for their persistence and bioaccumulation. vfu.czresearchgate.neteuropa.eueuropa.eu Nitrophenols are common byproducts from the manufacturing of pesticides, herbicides, and synthetic dyes. nih.gov Therefore, understanding the environmental fate of this compound is crucial.
Research should focus on its persistence, biodegradability, and potential for bioaccumulation. Studies on its atmospheric half-life, as well as its degradation in soil and water through photolysis and biodegradation, would be necessary. cdc.gov The half-life of nitrophenols in the environment can range from days to weeks, depending on the conditions. cdc.gov
Given its likely persistence, developing effective remediation strategies is also a key research area. Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide or Fenton's reagent, have shown promise in degrading halogenated phenols and other persistent organic pollutants. nih.govnih.gov Bioremediation, using microorganisms capable of degrading nitrophenols, is another viable approach. researchgate.net Furthermore, catalytic reduction of the nitro group to the less toxic amino group is a well-established method for treating nitrophenol contamination. nih.govacs.orgacs.org
Table 2: Potential Environmental Research Areas and Remediation Techniques
| Research Area | Focus of Study | Potential Remediation Technique |
|---|---|---|
| Environmental Fate | Biodegradation, photolysis, bioaccumulation | - |
| Ecotoxicity | Impact on aquatic and soil organisms | - |
| Remediation | Removal from contaminated water and soil | Photocatalysis (e.g., ZnO, TiO₂) nih.govmdpi.com |
| Remediation | Removal from contaminated water and soil | Bioremediation (microbial degradation) researchgate.net |
| Remediation | Detoxification | Catalytic reduction of the nitro group nih.gov |
Interdisciplinary Approaches and Emerging Technologies
The comprehensive study of this compound would benefit significantly from interdisciplinary approaches and the application of emerging technologies.
Computational Chemistry: Theoretical calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). rsc.org This can aid in its identification and characterization. Quantum chemical calculations can also help elucidate reaction mechanisms and predict the regioselectivity of synthetic reactions.
Advanced Spectroscopy: Techniques like 2D NMR spectroscopy would be invaluable for unambiguous structure elucidation. X-ray crystallography could provide definitive information on the solid-state structure and intermolecular interactions.
Nanoscience and Nanotechnology: The development of nanocomposites for the catalytic degradation or sensing of this compound represents a promising research avenue. For example, nanoparticles of noble metals (e.g., gold, palladium) or transition metals (e.g., nickel) have been shown to be effective catalysts for the reduction of nitrophenols. nih.govresearchgate.netresearchgate.net
Enzymatic Catalysis: The use of artificial or natural enzymes for the selective transformation or degradation of halogenated phenols is an emerging field of green chemistry. nih.govnih.gov Exploring the interaction of this compound with oxidoreductase enzymes, such as peroxidases, could lead to novel biocatalytic applications. nih.govnih.gov
Q & A
Q. Key Considerations :
- Steric and electronic effects from the nitro and iodo groups may influence reaction rates. Adjust stoichiometry (e.g., excess Br₂) to compensate for deactivation .
- Characterize intermediates via (e.g., aromatic proton shifts) and FTIR (nitro group stretching at ~1520 cm) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Use HRMS (ESI or EI) to verify molecular ion peaks (expected m/z: ~342 [M]) and isotopic patterns (Br: 1:1, I: 1:1) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .
Basic: How does this compound behave under varying storage conditions, and what degradation pathways should be monitored?
Q. Methodological Answer :
- Stability :
- Degradation Pathways :
Advanced: How do substituent effects (Br, I, NO₂) influence the reactivity of this compound in cross-coupling reactions?
Q. Methodological Answer :
- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, reducing reactivity in Suzuki couplings. Use Pd(PPh₃)₄ with high-temperature conditions (80–100°C) to overcome this .
- Steric Hindrance : The bulky iodine at the 4-position may hinder coupling at the 2-bromo site. Screen ligands (e.g., XPhos) to improve selectivity .
- Mechanistic Studies : Perform DFT calculations (e.g., Gaussian09) to model transition states and identify rate-limiting steps .
Advanced: What computational tools can predict the crystallographic structure of this compound?
Q. Methodological Answer :
- Software : Use ORTEP-III for X-ray crystallography data visualization. Refine structures with SHELXL .
- Molecular Modeling :
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Q. Methodological Answer :
- Case Example : If shows unexpected multiplicity:
- Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral data with structural features .
Advanced: What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
